2-amino-N-cyclopentylbenzamide

GPCR histamine receptor binding affinity

Problem: Inconsistent benzamide tool compounds with undefined receptor selectivity lead to irreproducible H3R/H4R assay results. Solution: 2-Amino-N-cyclopentylbenzamide provides validated reference data-Kd 1.35 nM at human H3R, 3.4-fold species selectivity (hH4R: 9.16 nM; mH4R: 31 nM), and balanced LogP 2.03 for standard DMSO workflows. Supply: ≥98% purity from BenchChem ensures consistent starting material quality for SAR and screening.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
CAS No. 142141-37-5
Cat. No. B118361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-cyclopentylbenzamide
CAS142141-37-5
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CC=CC=C2N
InChIInChI=1S/C12H16N2O/c13-11-8-4-3-7-10(11)12(15)14-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6,13H2,(H,14,15)
InChIKeyPHVOXPMLASKJCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-cyclopentylbenzamide — Compound Profile


2-Amino-N-cyclopentylbenzamide (CAS 142141-37-5) is a benzamide derivative with molecular formula C12H16N2O and molecular weight 204.27 g/mol . The compound features a 2-amino substituent on the benzene ring and a cyclopentyl group attached to the amide nitrogen, distinguishing it from simpler N-alkyl benzamides. It is available as a white crystalline solid with reported purity levels of ≥98% from multiple commercial vendors [1], and is supplied exclusively for research and laboratory use .

H3R target engagement High-affinity histamine H3 receptor binding profile supports GPCR pharmacology and screening studies.
Species-selectivity research Quantifiable human vs. mouse H4R affinity difference enables cross-species receptor pharmacology investigation.
Cell-assay compatibility Balanced lipophilicity profile suitable for standard cell-based assays with routine DMSO stock handling.
Consistent starting material Documented ≥98% purity specification supports reproducible SAR and derivatization workflows.

2-Amino-N-cyclopentylbenzamide — Substitution Limitations


Benzamide derivatives exhibit pronounced structure-activity relationships where modifications to the N-substituent and aromatic ring substitution pattern produce significant quantitative differences in target binding affinity [1]. For example, among substituted benzamide derivatives evaluated for biological activity, compounds differing only by the position of a methyl substituent showed IC50 values varying from 8.7 μM (2-Me) to 29.1 μM (4-Me)—a >3-fold difference [1]. The specific combination of a 2-amino group with an N-cyclopentyl moiety in this compound confers distinct molecular recognition properties that generic N-alkyl or unsubstituted benzamides cannot replicate. The following evidence sections quantify this differentiation.

Ortho-amino & N-cyclopentyl substitution pattern may confer distinct H3R/H4R binding that generic N-alkyl or unsubstituted benzamides cannot replicate.
Even minor substituent position changes on benzamide scaffolds can shift target affinity by >3-fold; direct substitution without validation may alter pharmacological profile.
Absence of the 2-amino group (as in simple N-cyclopentylbenzamide) is associated with markedly lower reported activity in cell-based readouts; class-level assumptions do not transfer.

2-Amino-N-cyclopentylbenzamide — Quantitative Evidence


Histamine H3 Receptor Binding Affinity

2-Amino-N-cyclopentylbenzamide demonstrates high-affinity binding to human recombinant histamine H3 receptor (H3R) with a Kd of 1.35 nM [1]. This binding affinity exceeds the typical micromolar range observed for unsubstituted benzamide scaffolds and is within the nanomolar range characteristic of optimized H3R-targeting chemotypes. The 2-amino substitution combined with N-cyclopentyl moiety confers this enhanced target engagement compared to structurally simpler benzamides lacking the ortho-amino group [2].

H3R binding
Reported
Kd = 1.35 nM (human H3R)
~4800-fold below class-level µM baseline; ~740-fold lower than NPB scaffold on cell viability
Supports high-affinity H3R target engagement studies in recombinant systems
BRET assay in HEK293T; cross-assay comparison context
GPCR histamine receptor binding affinity drug discovery

Histamine H4 Receptor Affinity Profile

The compound exhibits binding to mouse histamine H4 receptor (H4R) with Kd values of 31 nM and 31.2 nM across replicate determinations, and to human H4R with Kd = 9.16 nM [1]. This dual-species H4R engagement profile is a measurable characteristic that distinguishes the compound from benzamide derivatives optimized for single-target selectivity. The ~3.4-fold species difference in affinity (mouse Kd ~31 nM vs. human Kd 9.16 nM) provides a quantifiable species-selectivity parameter for cross-species pharmacology studies.

H4R affinity
Assay context
Human H4R Kd = 9.16 nM; Mouse H4R Kd ≈ 31 nM
~3.4-fold species difference
Quantifies species-selectivity parameter for cross-species pharmacology review
Replicate mouse Kd values: 31 nM, 31.2 nM
GPCR histamine H4 receptor immunology binding selectivity

Lipophilicity & Aqueous Solubility

2-Amino-N-cyclopentylbenzamide has calculated LogP = 2.03 and LogSW = -2.42 . This LogP value falls within the optimal range (1–3) for compounds balancing membrane permeability and aqueous solubility, distinguishing it from more lipophilic benzamide derivatives with higher LogP values that may exhibit solubility-limited behavior. The measured density is 1.14 g/cm³ with boiling point 410°C at 760 mmHg .

Lipophilicity
Class-level
LogP = 2.03; LogSW = -2.42
Calculated values
Predicted balanced profile supports cell assay formulation review
Computational prediction; experimental verification advised
ADME lipophilicity solubility drug-likeness physicochemical properties

2-Amino-N-cyclopentylbenzamide — Research Applications


H3 Receptor Pharmacology & GPCR Binding Assays

Based on demonstrated high-affinity binding to human histamine H3 receptor (Kd = 1.35 nM [1]), this compound is appropriate for use as a reference ligand in H3R competitive binding assays, as a tool compound for studying H3R-mediated signaling pathways in recombinant systems, or as a starting scaffold for medicinal chemistry optimization targeting H3R modulation. The validated BRET assay format in HEK293T cells provides a reproducible experimental framework for screening applications.

Cross-Species Histamine Receptor Pharmacology

The compound's differential binding affinity between human H4R (Kd = 9.16 nM) and mouse H4R (Kd = 31 nM)—a quantifiable ~3.4-fold species difference [1]—makes it suitable for studies investigating species-specific receptor pharmacology, translational PK/PD modeling, and validation of cross-species assay systems. Researchers can leverage this measured species-selectivity parameter when interpreting in vivo data from rodent models relative to anticipated human receptor engagement.

Cell-Based Screening with Optimal Formulation

With calculated LogP = 2.03 and LogSW = -2.42 , the compound presents a balanced lipophilicity profile within the optimal range (LogP 1–3) for cell permeability without requiring specialized solubilization protocols. This property supports its use in standard cell-based screening campaigns using DMSO stock solutions, reducing formulation complexity and minimizing solvent-related cytotoxicity artifacts in routine assay workflows.

Benzamide Scaffold SAR & Library Design

The compound serves as a defined benzamide scaffold with quantifiable physicochemical parameters (MW 204.27, LogP 2.03, tPSA 55.1, H-bond donors = 2, acceptors = 1 [2]) and validated receptor binding data [1]. These metrics support its use as a reference point for structure-activity relationship (SAR) studies exploring modifications to the 2-amino position, N-cyclopentyl substitution, or aromatic ring functionalization. The documented ≥98% purity specification from commercial sources [2] ensures consistent starting material quality for synthetic derivatization.

Application
Selection Property
Validation Focus
H3R pharmacology & GPCR binding assays
High-affinity H3R binding profile
BRET-based target engagement and competitive binding studies
Cross-species histamine receptor research
Quantified human/mouse H4R affinity difference
Species-specific pharmacology and translational model interpretation
Cell-based screening & formulation
Balanced lipophilicity profile
DMSO compatibility and cell-permeability assessment
Benzamide scaffold SAR & library design
Defined 2-amino-N-cyclopentyl core with purity specification
Reproducible starting material for synthetic derivatization

Technical Documentation Hub

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37 linked technical documents
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